molecular formula C14H23N5 B11782290 2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine

2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine

Cat. No.: B11782290
M. Wt: 261.37 g/mol
InChI Key: QYMBBUGQRZLDOW-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that contains both piperazine and piperidine rings attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine typically involves the reaction of 2-methyl-4,6-dichloropyrimidine with piperazine and piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in the piperazine and piperidine rings.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(piperazin-1-yl)pyrimidine
  • 4-(Piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
  • 2-Methyl-6-(piperidin-1-yl)pyrimidine

Uniqueness

2-Methyl-4-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is unique due to the presence of both piperazine and piperidine rings, which can confer distinct biological activities and chemical reactivity compared to similar compounds. This dual functionality makes it a versatile scaffold in drug design and other applications .

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

2-methyl-4-piperazin-1-yl-6-piperidin-1-ylpyrimidine

InChI

InChI=1S/C14H23N5/c1-12-16-13(18-7-3-2-4-8-18)11-14(17-12)19-9-5-15-6-10-19/h11,15H,2-10H2,1H3

InChI Key

QYMBBUGQRZLDOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)N3CCCCC3

Origin of Product

United States

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